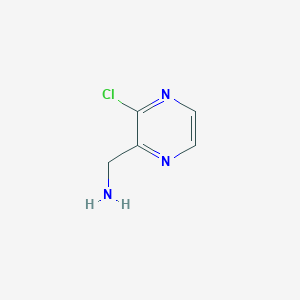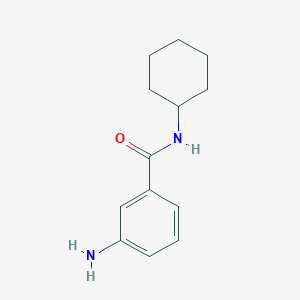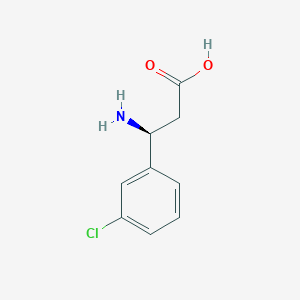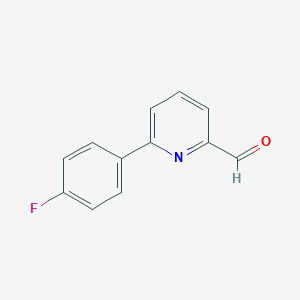
6-(4-Fluorofenil)piridina-2-carbaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Fluorophenyl)pyridine-2-carbaldehyde is an organic compound with the empirical formula C12H8FNO and a molecular weight of 201.20 . It is also known by its CAS number 834884-77-4 . This compound is a reversible covalent inhibitor of the enzyme phosphoglycerate kinase .
Molecular Structure Analysis
The molecular structure of 6-(4-Fluorophenyl)pyridine-2-carbaldehyde consists of a pyridine ring attached to a phenyl ring through a carbon atom. The phenyl ring has a fluorine atom at the para position .Physical And Chemical Properties Analysis
6-(4-Fluorophenyl)pyridine-2-carbaldehyde is a solid substance . Its melting point is between 85-90 °C . The compound’s molecular weight is 201.20 .Aplicaciones Científicas De Investigación
Bloques de construcción fluorados
“6-(4-Fluorofenil)piridina-2-carbaldehído” is a part of the Fluorinated Building Blocks . Estos son componentes esenciales en la síntesis de varias moléculas orgánicas complejas. The presence of fluorine can significantly alter the chemical properties and biological activities of these molecules, making them useful in pharmaceuticals and agrochemicals .
Heterociclos halogenados
This compound is also classified under Halogenated Heterocycles . Los heterociclos halogenados son una clase de compuestos que contienen un sistema de anillo heterocíclico (un anillo de átomos que contiene al menos un átomo que no es carbono) y uno o más átomos de halógeno (en este caso, flúor). They are widely used in medicinal chemistry for drug discovery .
Inhibición enzimática
“this compound” is known to be a reversible covalent inhibitor of the enzyme phosphoglycerate kinase . Esto sugiere posibles aplicaciones en el desarrollo de agentes terapéuticos, ya que los inhibidores enzimáticos a menudo se usan en medicina para tratar enfermedades.
Productos químicos de laboratorio
This compound is used as a laboratory chemical . It can be used in various chemical reactions and synthesis processes in the lab .
Uso de alimentos, medicamentos, plaguicidas o productos biocidas
It is also used in food, drug, pesticide or biocidal product use . This suggests that it may have applications in the development of new food additives, pharmaceuticals, pesticides, or biocides .
Síntesis de otros compuestos
“this compound” can be used as a starting material or intermediate in the synthesis of other compounds
Mecanismo De Acción
Target of Action
The primary target of 6-(4-Fluorophenyl)pyridine-2-carbaldehyde is the enzyme phosphoglycerate kinase . This enzyme plays a crucial role in the glycolytic pathway, a metabolic pathway that converts glucose into pyruvate, releasing energy.
Mode of Action
6-(4-Fluorophenyl)pyridine-2-carbaldehyde acts as a reversible covalent inhibitor of phosphoglycerate kinase . It binds to the enzyme and temporarily deactivates it, disrupting its normal function. The binding is reversible, meaning the compound can attach and detach from the enzyme without permanently altering it .
Biochemical Pathways
By inhibiting phosphoglycerate kinase, 6-(4-Fluorophenyl)pyridine-2-carbaldehyde affects the glycolytic pathway . This can lead to a decrease in the production of pyruvate and ATP, essential molecules for cellular energy. The downstream effects of this disruption can vary, potentially influencing various cellular processes that rely on these energy sources.
Result of Action
The molecular and cellular effects of 6-(4-Fluorophenyl)pyridine-2-carbaldehyde’s action largely depend on the specific context of its use. Generally, by inhibiting phosphoglycerate kinase, it can disrupt energy production within cells, potentially affecting cell function and survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-(4-Fluorophenyl)pyridine-2-carbaldehyde. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its ability to bind to phosphoglycerate kinase . .
Safety and Hazards
This compound is considered hazardous. It is harmful if swallowed and causes serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .
Propiedades
IUPAC Name |
6-(4-fluorophenyl)pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-10-6-4-9(5-7-10)12-3-1-2-11(8-15)14-12/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQIFQHRRHZIGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=C(C=C2)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
834884-77-4 |
Source


|
| Record name | 6-(4-fluorophenyl)pyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

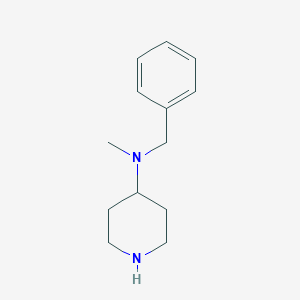
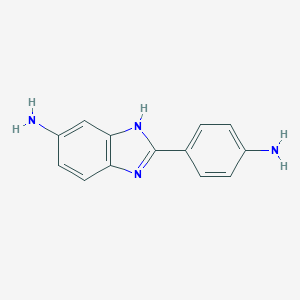
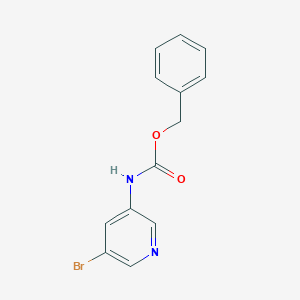
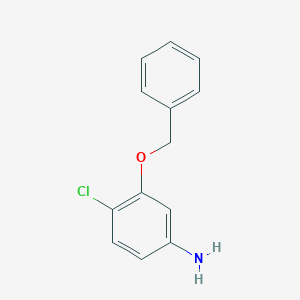

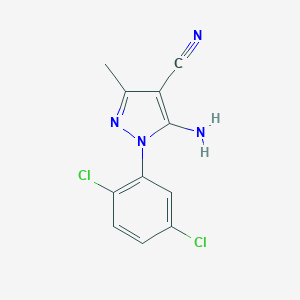
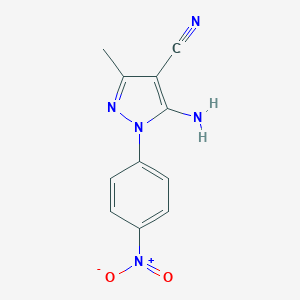
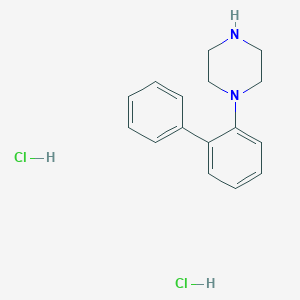
![4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate](/img/structure/B112999.png)
